![molecular formula C16H13ClINO4 B3508984 N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide](/img/structure/B3508984.png)
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxyacetamide Backbone: This step involves the reaction of 4-formyl-2-iodo-6-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.
Substitution Reaction: The intermediate is then reacted with 3-chloroaniline under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: N-(3-chlorophenyl)-2-(4-carboxy-2-iodo-6-methoxyphenoxy)acetamide.
Reduction: N-(3-chlorophenyl)-2-(4-hydroxymethyl-2-iodo-6-methoxyphenoxy)acetamide.
Substitution: N-(3-chlorophenyl)-2-(4-formyl-2-azido-6-methoxyphenoxy)acetamide.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4-formyl-2-bromo-6-methoxyphenoxy)acetamide
- N-(3-chlorophenyl)-2-(4-formyl-2-chloro-6-methoxyphenoxy)acetamide
- N-(3-chlorophenyl)-2-(4-formyl-2-fluoro-6-methoxyphenoxy)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions not possible with other halogens. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClINO4/c1-22-14-6-10(8-20)5-13(18)16(14)23-9-15(21)19-12-4-2-3-11(17)7-12/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSBCKAKVVRXBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClINO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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